Cas no 1804360-63-1 (4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile)

4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile structure
1804360-63-1 structure
商品名:4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile
CAS番号:1804360-63-1
MF:C9H5F5N2O2
メガワット:268.140219449997
CID:4831539

4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile
    • インチ: 1S/C9H5F5N2O2/c10-7(11)5-3-4(1-2-15)16-8(17)6(5)18-9(12,13)14/h3,7H,1H2,(H,16,17)
    • InChIKey: ZMJXONBCILZIIV-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(CC#N)NC(C=1OC(F)(F)F)=O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 469
  • トポロジー分子極性表面積: 62.1
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029096292-1g
4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile
1804360-63-1 97%
1g
$1,504.90 2022-04-02

4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile 関連文献

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4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrileに関する追加情報

Introduction to 4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804360-63-1)

4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804360-63-1, possesses a unique structural framework characterized by the presence of multiple fluorinated substituents and functional groups, which contribute to its distinct chemical properties and potential biological activities. The molecular structure includes a pyridine core, an acetonitrile group, and two distinct aromatic rings with different substituents, making it a versatile intermediate in the synthesis of various pharmacologically relevant molecules.

The significance of this compound lies in its potential applications as a building block for the development of novel therapeutic agents. The incorporation of both difluoromethyl and trifluoromethoxy groups enhances the lipophilicity and metabolic stability of the resulting derivatives, which are critical factors in drug design. Recent studies have highlighted the role of fluorinated compounds in improving pharmacokinetic profiles, including bioavailability and resistance to enzymatic degradation. This has spurred extensive research into the synthesis and functionalization of pyridine derivatives like 4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile.

In the context of modern drug discovery, the demand for innovative scaffolds that can modulate biological pathways efficiently is ever-increasing. The structural features of 4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile make it an attractive candidate for further exploration. For instance, the hydroxyl group at the 2-position provides a site for further derivatization, allowing chemists to introduce additional functional groups that could enhance binding affinity to target proteins or enzymes. Similarly, the acetonitrile moiety at the 6-position can serve as a handle for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Recent advancements in computational chemistry have also facilitated the rapid screening of such compounds for their potential biological activity. Virtual screening methods, combined with molecular docking simulations, have been employed to identify promising derivatives of 4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile that exhibit high binding affinity to specific receptors or enzymes implicated in various diseases. This approach has accelerated the drug discovery process by allowing researchers to prioritize the most promising candidates for experimental validation.

The synthesis of 4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile itself presents unique challenges due to the sensitivity of fluorinated intermediates. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in high yields with minimal side reactions. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the desired molecular framework efficiently. These advancements have not only improved the accessibility of this compound but also paved the way for its widespread use in medicinal chemistry applications.

Beyond its utility as a synthetic intermediate, 4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile has shown promise in several preclinical studies as a precursor for bioactive molecules. For example, derivatives of this compound have been investigated for their potential antiviral and anti-inflammatory properties. The fluorinated substituents are known to enhance binding interactions with biological targets, thereby improving the efficacy of drug candidates derived from this scaffold. Furthermore, the presence of both hydroxyl and trifluoromethoxy groups allows for diverse functionalization strategies, enabling researchers to fine-tune physicochemical properties such as solubility and permeability.

The integration of 4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile into drug development pipelines aligns with broader trends in medicinal chemistry towards designing molecules with optimized pharmacokinetic profiles. The increasing emphasis on fluorinated compounds underscores their importance in modern drug design, where they contribute to enhanced metabolic stability and improved bioavailability. As such, this compound represents a valuable asset for pharmaceutical companies and academic research institutions engaged in developing next-generation therapeutics.

In conclusion,4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804360-63-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and versatile synthetic capabilities make it an indispensable tool for chemists working on innovative drug development projects. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly critical role in discovering new treatments for various diseases.

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